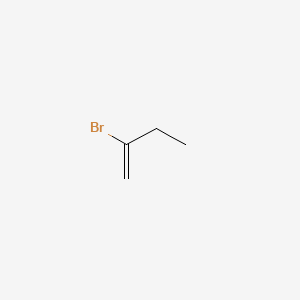
乙酸(苯硫基)乙酯
描述
Ethyl (phenylthio)acetate is a compound that is structurally related to various esters used in fragrance materials. It is part of a broader class of compounds known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to produce a range of esters, including formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .
Synthesis Analysis
The synthesis of related esters can involve various reagents and methods. For instance, ethyl (diarylphosphono)acetates, which are Horner-Emmons reagents, are synthesized from triethyl phosphonoacetate and phenols, and are useful for creating Z-unsaturated esters with high selectivity . Another synthesis route for a related compound, ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate, involves a metal-catalyzed acid ethanolysis, which can lead to an unexpected Pummerer rearrangement in the absence of a metal catalyst . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization .
Molecular Structure Analysis
The molecular structure of related compounds such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been determined using X-ray crystallography, revealing a non-planar molecule with significant stabilization from intra- and intermolecular hydrogen bonds . Similarly, the crystal structure of (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl)acryloyl)phenoxy)acetate shows a monoclinic structure with a coplanar chalcone skeleton .
Chemical Reactions Analysis
The chemical reactivity of related esters can lead to various transformations. For example, ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate can be synthesized through spontaneous aerobic oxidation, which is an important degradation pathway . The Lossen rearrangement mentioned earlier is another example of a chemical reaction that transforms carboxylic acids into hydroxamic acids and ureas .
Physical and Chemical Properties Analysis
The physical properties of ethyl phenyl carbinyl acetate, a related ester, include its acute toxicity, skin irritation, and skin sensitization data, which are important for safety assessments . The crystal structure of ethyl acetate itself has been studied, showing that in the solid state, the molecule is flat with a trans conformation, and there is a preference for the trans over the gauche isomer .
科学研究应用
绿色化学在药物合成中的应用
- 在铃木偶联中的应用:乙酸(4-苯基苯基)乙酯,乙酸(苯硫基)乙酯的衍生物,用于铃木偶联反应的绿色化学方法中。这一过程对于开发治疗关节炎的非甾体抗炎药非常重要(Costa 等人,2012 年)。
有机化学合成
- 在与溴化吡啶的反应中形成:研究表明,乙酸(苯硫基)乙酯可以通过溴化吡啶与乙醇中的亚磺酰胺反应形成(Mukaiyama 和 Saigo,1971 年)。
- 微生物生产的观点:乙酸乙酯,乙酸(苯硫基)乙酯与之密切相关,在生物质衍生糖的微生物转化中具有潜力,表明了一种环保的生产方法(Zhang 等人,2020 年)。
- 新颖的制备方法:该化合物可以使用特定的化学处理方法以高产率制备,表明其在有机化学合成应用中的潜力(Ogura 等人,1982 年)。
生物医学研究
- 来自软体动物的生物活性化合物:源自软体动物的与乙酸(苯硫基)乙酯相关的次级代谢物显示出抗氧化和抗炎活性,突出了它们在生物医学研究中的潜力(Chakraborty 和 Joy,2019 年)。
生物燃料生产
- 转化为生物柴油:与乙酸(苯硫基)乙酯具有相同官能团的乙酸乙酯已被用作脂肪酶催化的从各种油脂制备生物柴油的酰基受体,表明在生物燃料生产中具有潜在应用(Modi 等人,2007 年)。
医药和化学工业应用
- 微胶囊化技术:乙酸乙酯在制备聚合物微球的微胶囊化技术中的应用表明乙酸(苯硫基)乙酯在制药和材料科学中的相关应用(Sah,1997 年)。
作用机制
安全和危害
Ethyl (phenylthio)acetate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
ethyl 2-phenylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDRTXNDGKRHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226948 | |
| Record name | Acetic acid, (phenylthio)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (phenylthio)acetate | |
CAS RN |
7605-25-6 | |
| Record name | Acetic acid, (phenylthio)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7605-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7605-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (phenylthio)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl (phenylthio)acetate in organic synthesis?
A1: Ethyl (phenylthio)acetate serves as a valuable building block in organic synthesis, particularly for constructing more complex molecules. [, ] It acts as a precursor to other useful reagents. For instance, it can be easily oxidized to Methyl 2-(phenylsulfinyl)acetate, a versatile reagent used for synthesizing 3-keto esters, 3-hydroxy esters, and various dienoate esters. []
Q2: How is Ethyl (phenylthio)acetate synthesized?
A2: One common method involves reacting sodium thiophenoxide with ethyl bromoacetate under reflux in ethanol. [] This reaction yields Ethyl (phenylthio)acetate, which can be purified by distillation. This straightforward synthesis makes it a readily accessible reagent for various synthetic applications.
Q3: Can you describe the role of Ethyl (phenylthio)acetate in photopolymerization?
A3: Research indicates that Ethyl (phenylthio)acetate can participate as an electron donor in photoinitiating systems for radical polymerization. [] Specifically, when paired with xanthene dyes like Rose Bengal derivatives, it facilitates photoinduced electron transfer processes. This interaction ultimately leads to the formation of reactive radical species capable of initiating polymerization reactions, highlighting its potential in material science and polymer chemistry.
Q4: What spectroscopic data is available for characterizing Ethyl (phenylthio)acetate?
A4: Both 1H NMR and 13C NMR spectroscopy are valuable techniques for analyzing Ethyl (phenylthio)acetate. [] These methods provide detailed structural information, confirming the identity and purity of the synthesized compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)





